6,7-Dibromobenzo[de]isochromene-1,3-dione 6,7-Dibromobenzo[de]isochromene-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13270912
InChI: InChI=1S/C12H4Br2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H
SMILES: C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br
Molecular Formula: C12H4Br2O3
Molecular Weight: 355.97 g/mol

6,7-Dibromobenzo[de]isochromene-1,3-dione

CAS No.:

Cat. No.: VC13270912

Molecular Formula: C12H4Br2O3

Molecular Weight: 355.97 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dibromobenzo[de]isochromene-1,3-dione -

Specification

Molecular Formula C12H4Br2O3
Molecular Weight 355.97 g/mol
IUPAC Name 8,10-dibromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Standard InChI InChI=1S/C12H4Br2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H
Standard InChI Key HJUUAJMSVJJHQP-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br
Canonical SMILES C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br

Introduction

Key Findings

6,7-Dibromobenzo[de]isochromene-1,3-dione (CAS 13577-26-9) is a brominated aromatic anhydride derivative with significant utility in organic synthesis and materials science. Characterized by its planar naphthalene core and electron-deficient structure, this compound serves as a versatile precursor for fluorescent dyes, optoelectronic materials, and pharmaceutical intermediates. Recent advancements in one-pot synthesis methodologies have enabled high-yield production (up to 92%), while its derivatization into imides and esters underscores its adaptability in functional material design .

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name is 8,10-dibromo-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-2,4-dione, reflecting its fused tricyclic architecture. Key structural and spectral data include:

PropertyValueSource
Molecular formulaC₁₂H₄Br₂O₃
Molecular weight355.97 g/mol
SMILESC1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br
InChIKeyHJUUAJMSVJJHQP-UHFFFAOYSA-N
¹H NMR (CDCl₃)δ 9.62 (d, 1H), 9.37 (d, 1H), 8.92 (s, 1H)

The X-ray crystallographic data (CCDC 137997) confirms a planar geometry with bromine atoms at positions 6 and 7, contributing to its electron-withdrawing properties .

Synthesis and Reaction Pathways

One-Pot Bromination

  • Electrophilic substitution: Bromine incorporation at the 6 and 7 positions due to the electron-deficient naphthalene core.

  • Recrystallization: Purification via ethanol/water mixtures to isolate the pale brown solid .

Derivitization Reactions

The anhydride undergoes facile transformations:

  • Imidization: Reacts with amines (e.g., 2-ethylhexylamine) in NMP/AcOH at 110°C to form naphthalimide derivatives (94% yield) .

  • Esterification: Alkylation with 1-bromobutane under phase-transfer catalysis yields dibutyl esters (quantitative yield) .

Applications in Materials Science

Optoelectronic Materials

The compound’s derivatives exhibit strong fluorescence and thermally activated delayed fluorescence (TADF). For instance, phenothiazine-functionalized naphthalimides achieve 23.6% external quantum efficiency in OLEDs, with a low efficiency roll-off (21.6% at 10,000 cd/m²) .

Polymer Additives

Dibrominated naphthalene anhydrides enhance the thermal stability of polyimides, with glass transition temperatures (Tg) exceeding 300°C in copolymer blends .

Physical and Chemical Properties

Thermal Stability

  • Decomposition temperature: >250°C (TGA, N₂ atmosphere) .

  • Solubility: Insoluble in water; soluble in DMF, DMSO, and chlorinated solvents .

Spectroscopic Profiles

  • FT-IR: Peaks at 1757 cm⁻¹ (C=O stretch), 1329 cm⁻¹ (C-Br) .

  • UV-Vis: λₐ₆ₛ 320 nm (ε = 12,500 M⁻¹cm⁻¹) in CHCl₃ .

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted bromination reduces reaction times from 12 hours to 45 minutes, achieving comparable yields (88%) with lower energy input .

Bioconjugation Studies

Naphthalimide-antibody conjugates show promise in targeted cancer imaging, leveraging the compound’s intrinsic fluorescence (ΦF = 0.82 in PBS) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator